molecular formula C15H13BrN2O5S2 B14764802 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate

1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate

Cat. No.: B14764802
M. Wt: 445.3 g/mol
InChI Key: YSJYNBSTYGLYDY-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate is a chemically modified pyrrolopyridine derivative characterized by three key substituents:

  • 4-Bromo group: Enhances electrophilicity and reactivity in cross-coupling reactions .
  • 1-(Phenylsulfonyl) group: Acts as a protective group for the pyrrole nitrogen, improving stability and directing regioselectivity in further functionalization .
  • 2-Methanesulfonate ester: Derived from the parent 2-methanol group, this modification increases solubility and serves as a leaving group in nucleophilic substitution reactions.

The molecular formula of the core structure (excluding the methanesulfonate group) is C₁₄H₁₁BrN₂O₂S (MW: 351.22 g/mol) based on analogous compounds . The methanesulfonate addition increases the molecular weight to C₁₅H₁₄BrN₂O₅S₂ (MW: 445.33 g/mol).

Properties

Molecular Formula

C15H13BrN2O5S2

Molecular Weight

445.3 g/mol

IUPAC Name

[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]methyl methanesulfonate

InChI

InChI=1S/C15H13BrN2O5S2/c1-24(19,20)23-10-11-9-13-14(16)7-8-17-15(13)18(11)25(21,22)12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

YSJYNBSTYGLYDY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate typically involves multiple steps. One common synthetic route includes the cyclization of a pyridine derivative with an appropriate brominated precursor, followed by sulfonylation and methanesulfonate formation. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate has been extensively studied for its potential in various scientific fields:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By binding to these receptors, the compound prevents their activation and subsequent signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : The 4-bromo substituent in the target compound and its analogs (e.g., ) facilitates Suzuki-Miyaura cross-coupling, whereas 5-bromo derivatives (e.g., ) are less reactive due to steric hindrance.
  • Sulfonyl Groups : The phenylsulfonyl group in the target compound and stabilizes the pyrrole nitrogen against oxidation, contrasting with unprotected analogs (e.g., 1H-pyrrolo[2,3-b]pyridine in ), which are prone to decomposition.
  • Methanesulfonate vs. Methanol: The 2-methanesulfonate ester improves aqueous solubility compared to the parent 2-methanol, critical for pharmacokinetic optimization .

Pharmacological Relevance

While direct pharmacological data for the target compound are unavailable, structurally related pyrrolopyridines exhibit notable bioactivity:

  • Kinase Inhibition : 5-Bromo-3-(phenylethynyl) derivatives show inhibitory activity against kinases like JAK2, suggesting therapeutic relevance in oncology .

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